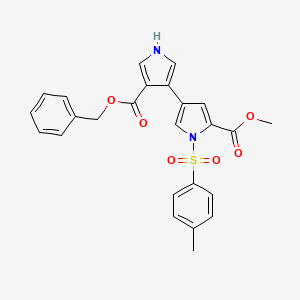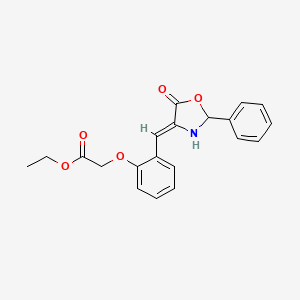![molecular formula C13H11Cl2N5 B15214614 9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]- CAS No. 669774-95-2](/img/structure/B15214614.png)
9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-9-(4-(chloromethyl)benzyl)-9H-purin-2-amine is a synthetic compound belonging to the purine class of heterocyclic organic compounds. This compound is characterized by the presence of a purine ring system substituted with a chloro group at the 6-position and a 4-(chloromethyl)benzyl group at the 9-position. Purine derivatives are known for their significant biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(4-(chloromethyl)benzyl)-9H-purin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloropurine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-9-(4-(chloromethyl)benzyl)-9H-purin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups at the 6-position and the 4-(chloromethyl)benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products
Nucleophilic Substitution: Substitution of the chloro groups can yield various substituted purine derivatives.
Oxidation and Reduction: These reactions can lead to the formation of oxidized or reduced purine derivatives.
Applications De Recherche Scientifique
6-Chloro-9-(4-(chloromethyl)benzyl)-9H-purin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used in the study of purine metabolism and enzyme inhibition.
Chemical Biology: It serves as a tool compound for probing biological pathways involving purine derivatives.
Industrial Applications: The compound can be used in the synthesis of other biologically active purine derivatives.
Mécanisme D'action
The mechanism of action of 6-Chloro-9-(4-(chloromethyl)benzyl)-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The chloro and benzyl groups enhance its binding affinity and selectivity towards these targets, leading to inhibition of enzyme activity and modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-9-benzylpurine: Similar structure but lacks the 4-(chloromethyl) group.
6-Chloro-9-(4-fluorobenzyl)-9H-purine: Similar structure with a fluorine atom instead of a chlorine atom at the 4-position.
Uniqueness
6-Chloro-9-(4-(chloromethyl)benzyl)-9H-purin-2-amine is unique due to the presence of both chloro and 4-(chloromethyl)benzyl groups, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential as a versatile intermediate in the synthesis of various purine derivatives .
Propriétés
Numéro CAS |
669774-95-2 |
|---|---|
Formule moléculaire |
C13H11Cl2N5 |
Poids moléculaire |
308.16 g/mol |
Nom IUPAC |
6-chloro-9-[[4-(chloromethyl)phenyl]methyl]purin-2-amine |
InChI |
InChI=1S/C13H11Cl2N5/c14-5-8-1-3-9(4-2-8)6-20-7-17-10-11(15)18-13(16)19-12(10)20/h1-4,7H,5-6H2,(H2,16,18,19) |
Clé InChI |
MRUQZDOMMZBNAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=NC3=C2N=C(N=C3Cl)N)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


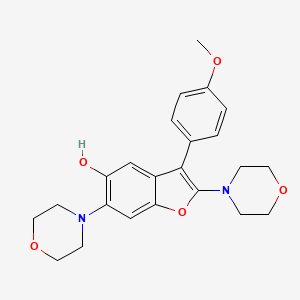
![Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-](/img/structure/B15214555.png)

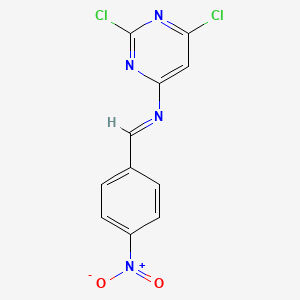
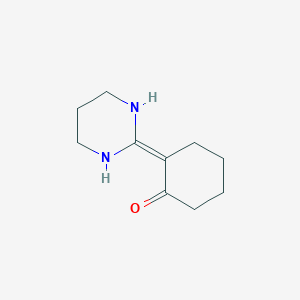
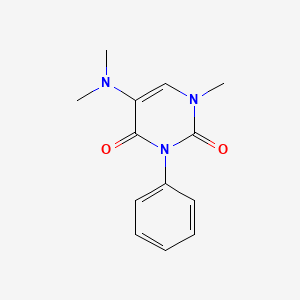
![5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15214575.png)

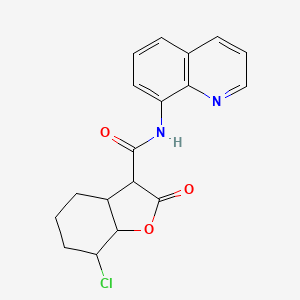
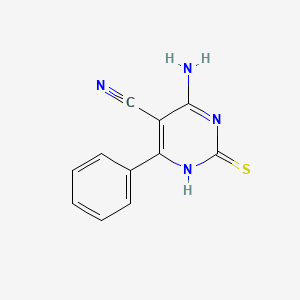
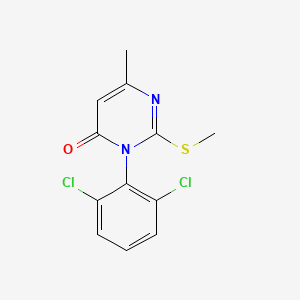
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidine-4-carboxamide](/img/structure/B15214618.png)
